molecular formula C33H65N5O7S B612806 Palmitoyl-Lysyl-Dioxymethiony-Lysine CAS No. 1447824-23-8

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Cat. No.: B612806
CAS No.: 1447824-23-8
M. Wt: 675.96
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Description

Palmitoyl-Lysyl-Dioxymethiony-Lysine (referred to as palmitoyl tripeptide-38 in commercial formulations) is a synthetic bioactive peptide engineered to mimic endogenous matrikines—short amino acid sequences derived from extracellular matrix (ECM) proteins. This peptide features a palmitoyl fatty acid chain covalently linked to a tripeptide backbone (Lys-Dioxymethionyl-Lys), enhancing its lipid solubility and skin penetration capabilities .

Mechanism of Action: Palmitoyl tripeptide-38 stimulates ECM synthesis by upregulating collagen I, III, IV, and VI production, as well as elastin and glycosaminoglycans (GAGs). Its dioxymethionine residue confers resistance to enzymatic degradation, prolonging its activity in the dermal layer .

Clinical Efficacy:
In vitro and clinical studies demonstrate its ability to reduce rhytides (wrinkles), improve skin elasticity by 18–27%, and mitigate photodamage and hyperpigmentation after 8–12 weeks of topical application .

Properties

CAS No.

1447824-23-8

Molecular Formula

C33H65N5O7S

Molecular Weight

675.96

sequence

Pal-Lys-Met(O2)-Lys-OH

storage

Common storage 2-8℃,long time storage -20℃.

Synonyms

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-Lysyl-Dioxymethiony-Lysine is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The palmitoyl group is then attached to the lysine residue through an amide bond. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-Lysyl-Dioxymethiony-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmitoyl-Lysyl-Dioxymethiony-Lysine has a wide range of applications in scientific research:

Mechanism of Action

Palmitoyl-Lysyl-Dioxymethiony-Lysine exerts its effects through the stimulation of extracellular matrix components. It binds to specific receptors on the cell surface, triggering signaling pathways that lead to the production of collagen, hyaluronic acid, and other matrix proteins. This results in improved skin elasticity and reduced wrinkles .

Comparison with Similar Compounds

Key Insights :

  • The dioxymethionine group in palmitoyl tripeptide-38 enhances stability compared to peptides like acetyl hexapeptide-8, which lacks lipid modifications .
  • Palmitoyl tetrapeptide-7 shares similar palmitoylation but targets different ECM pathways (e.g., interleukin-6 inhibition).

Mechanism and Efficacy

Compound Primary Target Collagen Stimulation Wrinkle Reduction (Clinical)
Palmitoyl tripeptide-38 Collagen I, III, IV, VI +++ 22–30% (12 weeks)
Palmitoyl tripeptide-1 TGF-β signaling ++ 15–20% (12 weeks)
Acetyl hexapeptide-8 SNARE complex (muscle contraction) - 10–15% (8 weeks)
Matrixyl (palmitoyl pentapeptide-4) Collagen I, fibronectin ++ 18–25% (12 weeks)

Key Insights :

  • Palmitoyl tripeptide-38 exhibits broader collagen subtype activation compared to palmitoyl tripeptide-1 and Matrixyl, which focus on collagen I .
  • Acetyl hexapeptide-8 (Argireline) operates via neuromodulation rather than ECM remodeling, resulting in weaker long-term anti-aging effects.

Key Insights :

  • Palmitoylated peptides (tripeptide-38, tetrapeptide-7) show lower irritation than retinoids, making them suitable for sensitive skin .

Biological Activity

Overview of Palmitoyl-Lysyl-Dioxymethiony-Lysine

This compound (often abbreviated as Pal-Lys-Met(O2)-Lys) is a synthetic peptide that combines several amino acids and a palmitoyl group. This compound is primarily utilized in cosmetic formulations, particularly those aimed at anti-aging and skin rejuvenation. The inclusion of palmitoyl groups enhances the lipophilicity of the peptide, facilitating better skin penetration and bioavailability.

Chemical Structure

  • Palmitoyl Group : A fatty acid that enhances skin absorption.
  • Lysine Residues : Contribute to the peptide's structure and biological activity.
  • Dioxymethionine : A modified form of methionine that may have antioxidant properties.
  • Skin Penetration : The palmitoyl group allows for enhanced permeability through lipid membranes, improving the compound's effectiveness in topical applications.
  • Collagen Stimulation : Peptides like this compound are known to stimulate collagen synthesis, which is crucial for maintaining skin elasticity and reducing wrinkles.
  • Antioxidant Properties : The dioxymethionine component may provide antioxidant effects, helping to neutralize free radicals and protect skin cells from oxidative stress.

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
Collagen SynthesisStimulates fibroblast activity to produce collagen
Antioxidant EffectsPotential to reduce oxidative stress in skin cells
Skin HydrationImproves moisture retention in the epidermis

Case Studies

  • Anti-Aging Efficacy : A clinical study evaluated the effects of a cream containing this compound on 50 participants over 12 weeks. Results indicated a significant reduction in fine lines and improved skin texture, attributed to increased collagen production.
  • Irritation Assessment : Another study focused on the irritation potential of this peptide in sensitive skin types. The findings showed minimal irritation, suggesting it is suitable for use in sensitive skincare formulations.

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